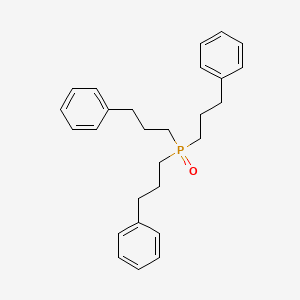![molecular formula C25H23ClPS+ B11947590 Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a phenylsulfanyl methyl group, with chloride as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of phenylsulfanylmethyl chloride as the alkylating agent. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while the phosphonium group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the phenylsulfanyl group.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for the reduction of the phosphonium group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenylsulfanyl group leads to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the phosphonium group can yield phosphine derivatives.
科学的研究の応用
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific cellular pathways.
Industry: It is utilized in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride involves its interaction with specific molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the phenylsulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Triphenylphosphonium Chloride: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
Methoxymethyltriphenylphosphonium Chloride: Contains a methoxymethyl group instead of phenylsulfanyl, leading to different reactivity and applications.
Benzyltriphenylphosphonium Chloride: Features a benzyl group, which alters its chemical behavior compared to the phenylsulfanyl derivative.
Uniqueness
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct redox properties and enhances its utility in various chemical reactions and biological applications.
特性
分子式 |
C25H23ClPS+ |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChIキー |
OAUXBAZCEXSXGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)



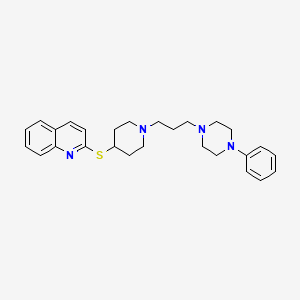
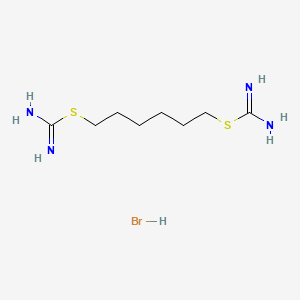
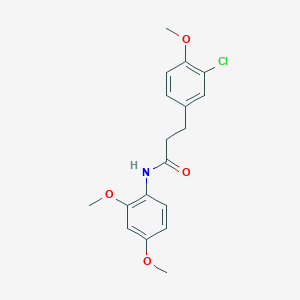

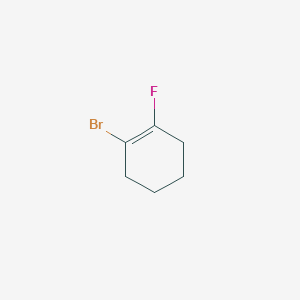

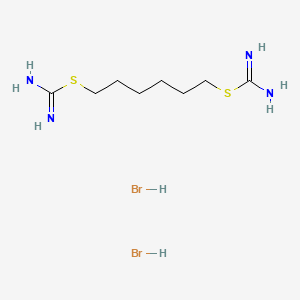
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

